

Sorivudine (BV-araU) CAS number and chemical properties

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Sorivudine (BV-araU): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antiviral agent **Sorivudine**, also known as BV-araU. It covers its chemical properties, mechanism of action, and relevant experimental methodologies, designed for professionals in the fields of pharmaceutical research and development.

Core Chemical and Physical Properties

Sorivudine is a synthetic nucleoside analog belonging to the pyrimidine class.[1] Its chemical structure and properties are pivotal to its function as an antiviral agent.

Quantitative Chemical Data

The following table summarizes the key quantitative properties of **Sorivudine**.



Property	Value	Reference(s)		
CAS Number	77181-69-2	[2]		
Molecular Formula	C11H13BrN2O6	[2]		
Molecular Weight	349.13 g/mol	[2]		
Appearance	White to off-white crystalline powder			
Melting Point	182 °C; 195-200 °C (with decomposition)			
Solubility	DMSO: 125 mg/mL (358.03 mM) Water (predicted): 14.8 mg/mL Formulation 1: \geq 2.08 mg/mL (in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) Formulation 2: \geq 4 mg/mL (in 10% DMSO, 90% (20% SBE- β -CD in Saline))	[1][3][4]		
pKa (Strongest Acidic)	9.74 (predicted)	[1]		
LogP	-0.66 (predicted)	[1]		

Mechanism of Action and Signaling Pathway

Sorivudine is a potent inhibitor of viral DNA synthesis.[5] Its antiviral activity is highly selective for certain viruses, primarily Varicella-Zoster Virus (VZV) and Herpes Simplex Virus Type 1 (HSV-1).[5]

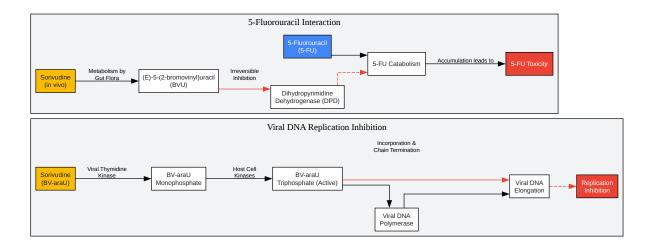
The mechanism involves a multi-step activation process within the infected host cell.

Sorivudine is first phosphorylated by a virus-specific thymidine kinase to its monophosphate form.[5] Host cell kinases then further phosphorylate it to the active triphosphate metabolite, BV-araUTP. This active form competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain by the viral DNA polymerase. Integration of BV-araUTP leads to the termination of DNA chain elongation, thus halting viral replication.[4]



A critical aspect of **Sorivudine**'s pharmacology is its significant and potentially lethal drug-drug interaction with 5-fluorouracil (5-FU), a common chemotherapeutic agent. **Sorivudine**'s metabolite, (E)-5-(2-bromovinyl)uracil (BVU), is a potent and irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of 5-FU.[6] Inhibition of DPD leads to a massive accumulation of 5-FU, resulting in severe toxicity.[6]

The following diagram illustrates the mechanism of action of **Sorivudine** and its interaction with the 5-FU metabolic pathway.



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Mechanism of Action and 5-FU Interaction of Sorivudine.

Experimental Protocols Synthesis of Sorivudine (Generalized)



The synthesis of **Sorivudine** has been described in patents EP 31128 and US 4386076. A general approach involves the glycosylation of a protected silyl derivative of (E)-5-(2-bromovinyl)uracil with a protected arabinofuranosyl donor. This is a common strategy in nucleoside synthesis. The key steps typically include:

- Preparation of the Pyrimidine Base: Synthesis of (E)-5-(2-bromovinyl)uracil. This can be achieved through various olefination reactions on a 5-formyluracil derivative.
- Silylation of the Base: The (E)-5-(2-bromovinyl)uracil is treated with a silylating agent, such as hexamethyldisilazane (HMDS), to protect the hydroxyl groups and enhance solubility in organic solvents for the subsequent glycosylation step.
- Preparation of the Sugar Donor: A protected arabinose derivative, often a tri-O-acetyl-α-D-arabinofuranosyl bromide or a similar activated sugar, is prepared.
- Glycosylation: The silylated base is coupled with the protected sugar donor in the presence of a Lewis acid catalyst (e.g., tin(IV) chloride or trimethylsilyl trifluoromethanesulfonate). This crucial step forms the N-glycosidic bond.
- Deprotection: The protecting groups on the sugar moiety (e.g., acetyl groups) are removed, typically by treatment with a base such as methanolic ammonia or sodium methoxide in methanol, to yield the final product, **Sorivudine**.
- Purification: The crude product is purified by recrystallization or column chromatography to obtain Sorivudine of high purity.

Analytical Method: High-Performance Liquid Chromatography (HPLC) (Representative Protocol)

Quantitative analysis of **Sorivudine** in biological matrices or pharmaceutical formulations is commonly performed using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The following is a representative protocol based on methods for similar nucleoside analogs.

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Instrumentation:



- HPLC system with a UV detector
- C18 analytical column (e.g., 4.6 x 150 mm, 5 μm particle size)
- · Data acquisition and processing software

Reagents:

- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Phosphate buffer (e.g., 10 mM, pH adjusted)
- Sorivudine reference standard

Chromatographic Conditions (Example):

- Mobile Phase: A gradient or isocratic mixture of phosphate buffer and an organic solvent like acetonitrile or methanol. For example, an isocratic mobile phase could be 70:30 (v/v) phosphate buffer:methanol.
- Flow Rate: 1.0 mL/min
- Column Temperature: 40 °C
- Detection Wavelength: 254 nm
- Injection Volume: 10 μL

Procedure:

- Standard Solution Preparation:
 - Prepare a stock solution of the **Sorivudine** reference standard in a suitable solvent (e.g., methanol or a mixture of water and methanol).



 Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards at different concentrations (e.g., 1-10 μg/mL).

Sample Preparation:

- For pharmaceutical dosage forms, dissolve the formulation in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 μm filter.
- For biological samples (e.g., plasma), a protein precipitation step (e.g., with acetonitrile or methanol) followed by centrifugation and filtration of the supernatant is typically required.

Analysis:

- Inject the prepared calibration standards and samples onto the HPLC system.
- Record the chromatograms and integrate the peak corresponding to Sorivudine.

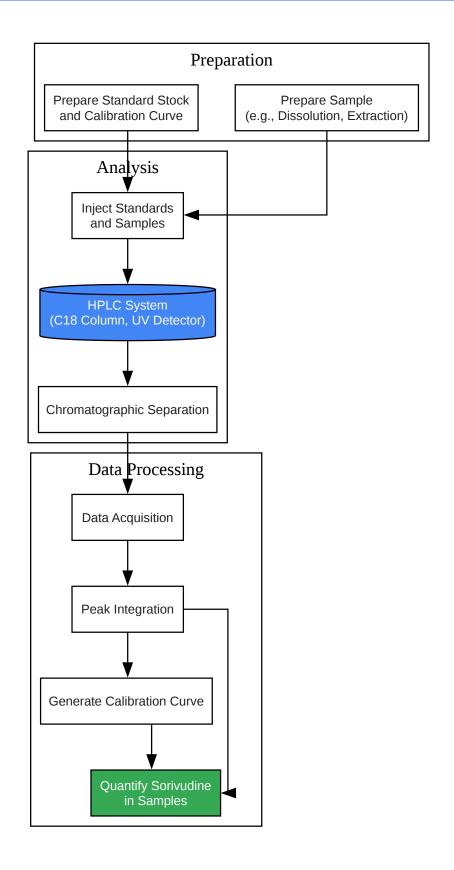
· Quantification:

- Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
- Determine the concentration of **Sorivudine** in the samples by interpolating their peak areas on the calibration curve.

Validation: The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

The following diagram outlines a general workflow for the HPLC analysis of **Sorivudine**.





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General Workflow for HPLC Analysis of **Sorivudine**.



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References

- 1. Comparative metabolism of E-5-(2-bromovinyl)-2'-deoxyuridine and 1-beta-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil in herpes simplex virus-infected cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sorivudine [drugfuture.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Mechanism of inhibition of DNA synthesis by 1-beta-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sorivudine | C11H13BrN2O6 | CID 5282192 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [precision.fda.gov]
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